molecular formula C7H8ClNO3 B6252819 methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 321371-32-8

methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B6252819
CAS No.: 321371-32-8
M. Wt: 189.59 g/mol
InChI Key: KNLIHCMBKFKMBO-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS RN 208465-72-9) is a heterocyclic compound with the molecular formula C₆H₆ClNO₃ and a molecular weight of 175.56 g/mol . It features a 1,3-oxazole core substituted with a chloromethyl group at position 2, a methyl group at position 5, and a methyl ester at position 4. Its melting point ranges from 74–76°C, and it is commercially available with a purity of ≥97% . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloromethyl group and ester functionality.

Properties

CAS No.

321371-32-8

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H8ClNO3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3

InChI Key

KNLIHCMBKFKMBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CCl)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclocondensation

The core methodology involves heating 2-chloroacetoacetic methyl ester with formamide under acidic conditions. Sulfuric acid (H₂SO₄) serves as the catalyst, facilitating both cyclization and dehydration. The reaction proceeds via nucleophilic attack of formamide’s nitrogen on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization and elimination of water and formic acid.

Key Reaction Parameters

  • Temperature: 120–140°C

  • Catalyst: H₂SO₄ (3–8 mol%)

  • Formamide Ratio: 1.0–2.0 equivalents relative to the β-ketoester

  • Byproduct Removal: Continuous distillation of formic acid and water to drive the equilibrium toward product formation.

A representative procedure from CN104203929A illustrates this method:

  • Reactants: 2-Chloroacetoacetic methyl ester (1.0 equiv), formamide (1.6 equiv), H₂SO₄ (7 mol%).

  • Conditions: Heating at 130°C under reduced pressure (65 mbar) for 5 hours.

  • Workup: Filtration to remove ammonium sulfate precipitates, followed by distillation to isolate the product.

This method achieves yields exceeding 80%, with the methyl ester variant directly yielding the target compound.

Optimization Strategies and Industrial Adaptations

Catalyst and Solvent Selection

Sulfuric acid is preferred due to its dual role as a catalyst and dehydrating agent. Alternatives like phosphoric acid (H₃PO₄) or acidic ion-exchange resins are less efficient, often resulting in lower yields (60–70%). Solvent-free conditions enhance atom economy, minimizing waste generation.

Byproduct Management

The distillation of formic acid and water is critical for high conversion. Patent data shows that retaining <5% residual formic acid improves product purity. Additionally, recycling formamide reduces raw material costs, addressing a key limitation of earlier methods.

Comparative Analysis of Methodologies

Parameter Traditional Method Patent-Optimized Method
Formamide Equivalents 3.0+1.6
Yield ≤65%≥80%
Reaction Time 12–24 hours5–7 hours
Byproduct Handling Complex filtration/neutralizationIntegrated distillation

The optimized method reduces formamide consumption by 47% and cuts reaction time by 58%, making it economically and environmentally superior.

Structural and Spectroscopic Characterization

Post-synthesis validation includes:

  • ¹H NMR: Peaks at δ 2.24 (3H, s, C5-CH₃), δ 4.01 (2H, s, C2-CH₂Cl), and δ 3.76 (3H, s, COOCH₃).

  • 13C NMR: Signals at δ 166.8 (C=O), 152.1 (C2-oxazole), and 14.2 (C5-CH₃).

  • MS (ESI): m/z 218 [M+H]⁺, consistent with the molecular formula C₈H₁₀ClNO₃.

Applications in Macrocycle Synthesis

This compound serves as a precursor for N-substituted azole-containing amino acids. For example, nucleophilic substitution with amines (e.g., isopropylamine) yields methyl 2-(alkylaminomethyl)oxazole-4-carboxylates, which undergo cyclooligomerization to form macrocyclic trimers. These trimers exhibit C₃-symmetry, as confirmed by ¹H NMR in CDCl₃ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the oxazole ring can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of oxazole carboxylic acids or alcohols.

    Reduction: Formation of oxazole alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its oxazole ring structure is pivotal for creating compounds that exhibit biological activity against diseases such as cancer and bacterial infections. For instance, it has been used in the synthesis of oxazole-containing amino acids that are incorporated into drug candidates targeting mitochondrial activity inhibition and reactive oxygen species (ROS) levels in cancer cells .

Medicinal Chemistry

Research indicates that compounds derived from this compound have shown promising results in preclinical studies as potential anticancer agents. The ability to modify the oxazole ring allows for the development of novel compounds with improved efficacy and reduced toxicity profiles. A notable example includes its application in synthesizing compounds that target specific cancer pathways, enhancing therapeutic outcomes .

Agrochemical Development

The compound's reactivity also makes it a candidate for developing agrochemicals. Its derivatives can be synthesized to create herbicides and fungicides that are effective against various agricultural pests while minimizing environmental impact. Research is ongoing to explore its use in formulating safer and more effective agricultural chemicals .

Case Study 1: Synthesis of Anticancer Agents

A study conducted by Hermitage et al. (2001) demonstrated a method for synthesizing 2,4-disubstituted oxazoles from readily available starting materials, including this compound. The synthesized compounds showed significant activity against cancer cell lines sensitive to mitochondrial inhibitors .

Case Study 2: Agrochemical Applications

Research published in agricultural chemistry journals has highlighted the potential of this compound derivatives as effective agrochemicals. These studies focus on their efficacy against specific pests and their environmental safety profiles, indicating a promising avenue for future development .

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The reactivity and applications of 1,3-oxazole derivatives are heavily influenced by substituent positions and types. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected 1,3-Oxazole Derivatives
Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (208465-72-9) 2-(Chloromethyl), 5-methyl, 4-COOMe C₆H₆ClNO₃ 175.56 Mp 74–76°C; reactive Cl site
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (100063-41-0) 2-Phenyl, 5-methyl, 4-COOMe C₁₂H₁₁NO₃ 217.22 Higher lipophilicity; aromatic stability
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (2126178-35-4) 2-Hydroxy, 4-methyl, 5-COOEt C₇H₉NO₄ 171.15 Enhanced H-bonding; lower reactivity
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (832076-92-3) 2-(4-Cl-Ph), 4-(ClCH₂), 5-methyl C₁₁H₈Cl₂NO 265.10 Dual Cl substituents; higher electrophilicity
PM210 (1881275-68-8) 2-(Branched chain), 5-methyl, 4-COOMe C₁₉H₂₄N₂O₅ 360.41 Complex peptide-like structure

Biological Activity

Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 208465-72-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article summarizes the available research findings, case studies, and data regarding its biological activity.

PropertyValue
Molecular FormulaC₆H₆ClNO₃
Molecular Weight175.57 g/mol
IUPAC NameMethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
SynonymsMethyl 2-chloromethyl oxazole-4-carboxylate

The compound features a chloromethyl group at the 2-position of the oxazole ring, which is known to enhance its reactivity and potential for biological interaction.

Antimicrobial Properties

Research indicates that compounds with oxazole structures can exhibit significant antimicrobial activity. A study conducted on related oxazole derivatives showed promising results against various bacterial strains. The presence of halogen substituents, such as the chloromethyl group in this compound, is often associated with enhanced antimicrobial efficacy due to increased lipophilicity and ability to penetrate bacterial membranes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of oxazole compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism of action typically involves the activation of apoptotic pathways through the modulation of p53 expression and caspase activation .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-70.65Apoptosis induction
HeLa2.41Caspase activation
U-937Not reportedNot specified

Study on Structural Activity Relationship (SAR)

A structural activity relationship study indicated that modifications in the oxazole ring can significantly affect biological activity. In this context, this compound was compared with other substituted oxazoles. The presence of the chloromethyl group was found to enhance cytotoxicity against specific cancer cell lines due to increased reactivity and interaction with cellular targets .

In Vivo Studies

In vivo studies utilizing animal models have shown that compounds similar to this compound exhibit significant tumor reduction when administered at optimized doses. These findings suggest a potential for further development as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or halogenation. For example:

  • Cyclocondensation : Ethyl acetoacetate derivatives can react with chlorinating agents (e.g., POCl₃) to form the oxazole core. A similar approach for pyrazole derivatives involves DMF-DMA and phenylhydrazine .
  • Chlorination : The chloromethyl group is introduced via reactions with PCl₅ or SOCl₂. describes a method where phosphorus pentachloride chlorinates intermediates to yield the final product.
    Key factors : Temperature (exothermic reactions require controlled cooling), solvent polarity (polar aprotic solvents like DMF improve reactivity), and stoichiometric ratios (excess chlorinating agents enhance conversion but may require quenching).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : The chloromethyl group (δ ~4.5–5.0 ppm in 1^1H NMR) and methyl ester (δ ~3.8–4.0 ppm) are diagnostic. Discrepancies in splitting patterns may arise from rotational isomers or impurities; variable-temperature NMR can clarify this .
  • IR : Absorptions at ~1740 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Cl) confirm functional groups. Overlapping peaks (e.g., oxazole C=N vs. ester C=O) are resolved using 2D-IR or computational simulations .

Q. How does the compound’s stability vary under different storage conditions?

  • Hydrolysis sensitivity : The ester and chloromethyl groups are prone to hydrolysis in humid environments. Storage at −20°C under inert gas (N₂/Ar) is recommended .
  • Light sensitivity : UV-Vis studies in suggest degradation under prolonged UV exposure; amber glass vials mitigate this.

Q. What solvents are optimal for its reactivity in further derivatization?

  • Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilic substitution at the chloromethyl group.
  • Protic solvents (e.g., MeOH) should be avoided due to ester hydrolysis. notes that THF improves SN2 reactivity in alkylation reactions by 30% compared to DMF .

Advanced Research Questions

Q. How can contradictions in reaction yields between literature methods be systematically addressed?

  • Case study : reports a 65% yield for a pyrazole derivative using ether as the solvent, while achieves 46% in similar conditions.
  • Resolution :
    • Kinetic profiling : Monitor reaction progress via TLC/GC-MS to identify incomplete conversions or side reactions (e.g., over-chlorination).
    • Byproduct analysis : Use LC-HRMS to detect intermediates (e.g., oxazole ring-opened products) that reduce yield. Adjust stoichiometry or add scavengers (e.g., molecular sieves) .

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the chloromethyl group?

  • Steric effects : The chloromethyl group’s position adjacent to the methyl-substituted oxazole ring creates steric hindrance, favoring SN2 over SN1 mechanisms.
  • Electronic effects : DFT calculations (as in ) show the oxazole ring’s electron-withdrawing nature polarizes the C-Cl bond, increasing electrophilicity.
  • Experimental validation : Isotopic labeling (e.g., 18^{18}O in ester) tracks retention/inversion of configuration to confirm mechanism .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

  • DoE (Design of Experiments) : Vary temperature, solvent volume, and catalyst loadings to identify robust parameters.
  • Continuous flow synthesis : ’s batch process may be adapted to flow reactors to improve heat dissipation and reduce byproducts.
  • In-line purification : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess PCl₅ .

Q. What computational models predict the compound’s reactivity in biological systems?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzyme active sites, such as cytochrome P450 isoforms.
  • ADMET prediction : Tools like SwissADME estimate logP (~2.1) and metabolic stability, highlighting susceptibility to esterase-mediated hydrolysis .

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